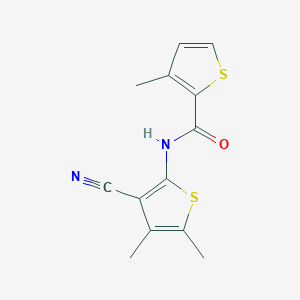![molecular formula C15H17ClN4O3 B4278743 2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4278743.png)
2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
Vue d'ensemble
Description
2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceutical and agricultural industries.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and receptors that are involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of certain kinases that are implicated in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of cancer, malaria, and tuberculosis. Additionally, the compound has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide in lab experiments is its high purity and stability. The compound is readily available in high yields and can be easily synthesized using standard laboratory techniques. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide. One of the major directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the compound can be further modified to improve its pharmacological properties such as bioavailability and specificity.
Applications De Recherche Scientifique
2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. The compound has shown promising results in preclinical studies as an inhibitor of certain enzymes and receptors that are implicated in the progression of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-methyl-4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-9-13(10(2)19(4)17-9)8-18(3)15(21)12-6-5-11(20(22)23)7-14(12)16/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBQAIJIXRGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4278693.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4278703.png)
![isopropyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278711.png)
![propyl 4-(4-ethylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4278719.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4278726.png)

![4-tert-butyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B4278735.png)
![N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278749.png)
![3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278765.png)

![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4278781.png)
![N-[1-(4-ethylphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4278787.png)